Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. The molecule features a 4-bromobenzamido substituent at position 5, a phenyl group at position 3, and an ethyl ester moiety at position 1. This compound belongs to a broader class of thienopyridazines, which are studied for their diverse biological activities, including adenosine receptor modulation and tau aggregation inhibition . The bromine atom at the para position of the benzamido group introduces steric and electronic effects that influence receptor binding and metabolic stability, distinguishing it from analogs with other halogen substituents .
Properties
IUPAC Name |
ethyl 5-[(4-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-8-10-14(23)11-9-13)17(16)21(28)26(25-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLBVKAKXZEBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.31 g/mol. The structure features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.
Antibacterial Activity
A study evaluated the antibacterial properties of several thienopyridine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values were determined using the paper disk diffusion method against various bacterial strains.
| Compound | Gram-positive (B. subtilis) | Gram-positive (S. aureus) | Gram-negative (E. coli) | Gram-negative (S. typhi) |
|---|---|---|---|---|
| Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl... | 12.5 µg/ml | 12.5 µg/ml | 25 µg/ml | 50 µg/ml |
| Control (Standard Antibiotic) | 0.5 µg/ml | 0.5 µg/ml | 1 µg/ml | 1 µg/ml |
The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .
Anticancer Activity
In another study focused on anticancer properties, this compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
These findings suggest that the compound exhibits moderate cytotoxicity against the tested cancer cell lines, indicating its potential as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for bacterial cell wall synthesis and cancer cell proliferation. The presence of the bromobenzamide moiety enhances its interaction with target sites due to increased lipophilicity and electronic effects.
Case Studies
- Study on Antibacterial Efficacy : A research team synthesized various thienopyridines and evaluated their antibacterial effects. Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl... was among the most potent compounds tested against Staphylococcus aureus and Bacillus subtilis, demonstrating a clear structure–activity relationship where modifications to the side chains affected potency .
- Anticancer Screening : A comprehensive screening of thienopyridine derivatives revealed that ethyl 5-(4-bromobenzamido)-4-oxo... showed promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms as evidenced by flow cytometry assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Thienopyridazine derivatives share the core scaffold but differ in substituents at positions 3, 5, and 5. Key analogs and their structural differences are summarized below:
Key Observations :
Key Findings :
- A1AR Activity : The tert-butylphenyl substituent in Compound 13b confers higher antagonistic potency compared to the target compound’s phenyl group, suggesting bulky substituents enhance receptor interactions .
- Tau Inhibition : Chloro/bromo substituents at position 7 (e.g., Compound 67) improve tau aggregation inhibition, implying halogenated analogs may optimize neuroprotective effects .
Yield Comparison :
- Brominated analogs (e.g., Compound 68, ) show higher yields (~75–79%) compared to chlorinated derivatives (e.g., Compound 66, 27%), likely due to improved reactivity of bromine in substitution reactions .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of a thieno[3,4-d]pyridazine core. Key steps include:
- Condensation : Reacting substituted benzaldehyde derivatives (e.g., 4-bromobenzaldehyde) with thiosemicarbazide to form thiosemicarbazone intermediates.
- Cyclization : Using ethyl acetoacetate under acidic conditions to assemble the fused thienopyridazine ring .
- Functionalization : Introducing the 4-bromobenzamido group via nucleophilic acyl substitution or coupling reactions.
Q. Critical Parameters :
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration. For example, the ethyl ester group appears as a quartet (~4.3 ppm) and triplet (~1.3 ppm) in H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] at ~515.2 g/mol).
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Data Interpretation Tip : Cross-validate IR peaks (e.g., carbonyl stretches at ~1727 cm) with functional groups to resolve ambiguities .
Q. How do functional groups (e.g., 4-bromobenzamido, ethyl ester) influence its chemical reactivity?
- 4-Bromobenzamido : Participates in nucleophilic substitutions (e.g., Suzuki couplings for diversification). Bromine enhances electrophilicity, enabling cross-coupling reactions .
- Ethyl Ester : Hydrolyzes to carboxylic acid under basic conditions, facilitating prodrug strategies or salt formation .
- Thienopyridazine Core : Electron-deficient nature promotes π-π stacking with biological targets (e.g., enzymes) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities across analogs?
Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:
- SAR Studies : Compare analogs (e.g., 4-bromo vs. 4-nitrobenzamido derivatives) in standardized assays (Table 1).
- Kinetic Assays : Measure IC shifts in target inhibition (e.g., Hedgehog pathway vs. adenosine A1 receptor modulation) .
Table 1 : Substituent Impact on Biological Activity
| Substituent | Target Pathway | IC (µM) | Reference |
|---|---|---|---|
| 4-Bromobenzamido | Hedgehog signaling | 0.8–2.1 | |
| 4-Nitrobenzamido | Neuroprotection | 12.5 | |
| 4-Fluorophenyl | Adenosine A1 receptor | 20–100 |
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- LogP Optimization : Target LogP ~2–3 via substituent modifications (e.g., replacing bromine with trifluoromethyl to balance lipophilicity).
- Molecular Dynamics : Simulate interactions with P-glycoprotein to avoid efflux .
- In Silico BBB Prediction : Tools like SwissADME predict passive diffusion potential .
Case Study : Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo analogs showed improved BBB penetration after isopropyl ester hydrolysis .
Q. What mechanistic insights explain its dual role as an enzyme inhibitor and receptor antagonist?
Q. Experimental Validation :
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent Systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., Tween-80) .
- Prodrug Design : Synthesize phosphate esters or PEGylated derivatives for enhanced hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .
Q. What are the best practices for validating target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced stabilization of target proteins (e.g., Gli1 in Hedgehog pathway) .
- Knockdown/Rescue Experiments : Use siRNA to verify phenotype specificity .
- Biochemical Fractionation : Isolate membrane-bound vs. cytosolic targets to localize interactions .
Q. How do crystallographic data (e.g., SHELX-refined structures) inform SAR studies?
- Torsion Angle Analysis : Identify rigid vs. flexible regions for substituent placement (e.g., para-substituted benzamido groups favor planar binding).
- Electron Density Maps : Resolve halogen bonding (Br···O interactions at 3.2 Å) critical for potency .
Tool Recommendation : SHELXL for refining high-resolution (<1.5 Å) structures to guide analog design .
Q. What strategies mitigate off-target effects in in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
